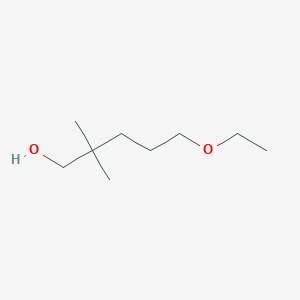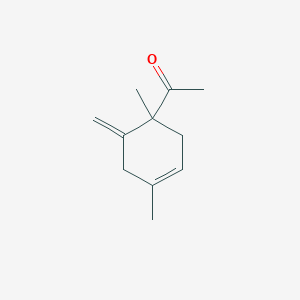
1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one is an organic compound with the molecular formula C10H16O. It is a ketone, specifically a cyclohexenone derivative, characterized by its unique structure which includes a cyclohexene ring substituted with methyl and methylene groups. This compound is often used as a building block in organic synthesis due to its versatile reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,4-dimethyl-3-cyclohexen-1-yl methyl ketone with suitable reagents can yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of catalysts such as vanadium or other transition metals can facilitate the oxidation of cyclohexene derivatives to produce the target compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development .
Comparaison Avec Des Composés Similaires
- 1,4-Dimethyl-3-cyclohexen-1-yl methyl ketone
- 1,4-Dimethyl-4-acetyl-1-cyclohexene
- 1,4-Dimethyl-4-acetylcyclohexene
Comparison: Compared to these similar compounds, 1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one is unique due to the presence of the methylene group at the 6-position of the cyclohexene ring. This structural feature imparts distinct reactivity and properties, making it a valuable compound in various synthetic applications .
Propriétés
Numéro CAS |
90213-44-8 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-(1,4-dimethyl-6-methylidenecyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H16O/c1-8-5-6-11(4,10(3)12)9(2)7-8/h5H,2,6-7H2,1,3-4H3 |
Clé InChI |
NCTSWAIXJPOIGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C(=C)C1)(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




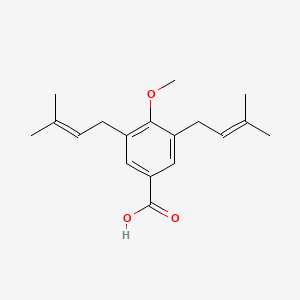
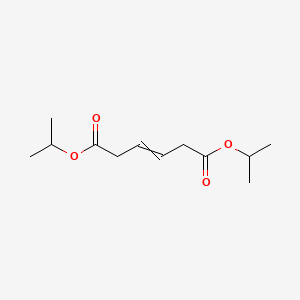
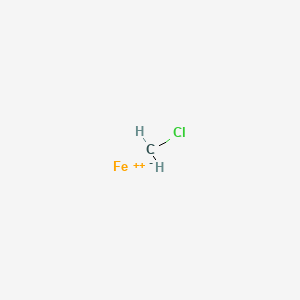
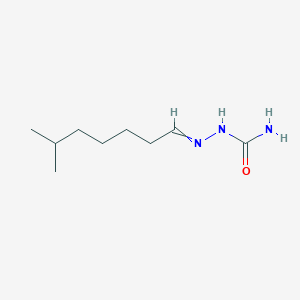
![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)
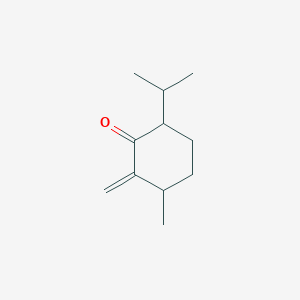
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364590.png)
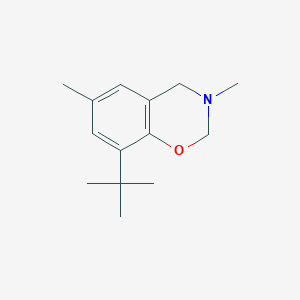
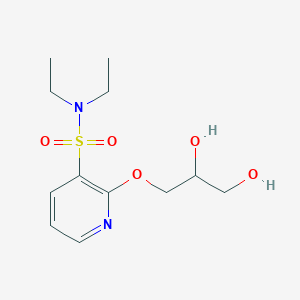
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)
